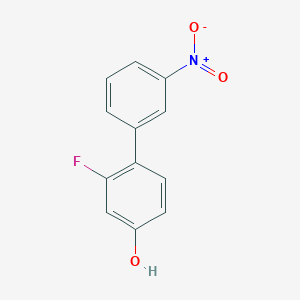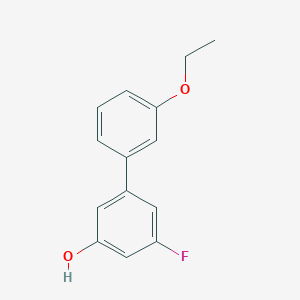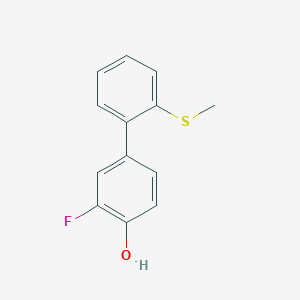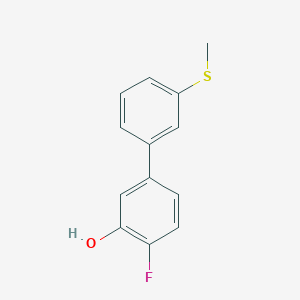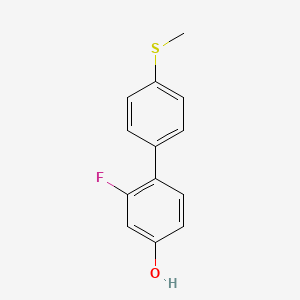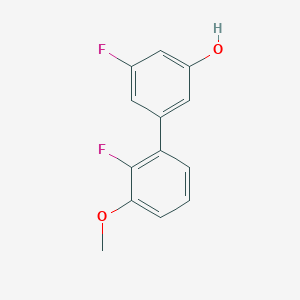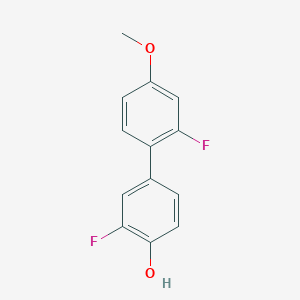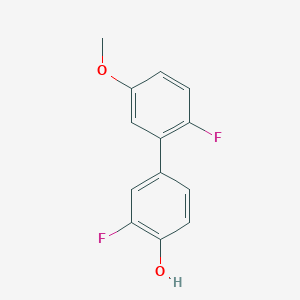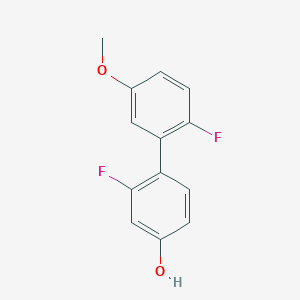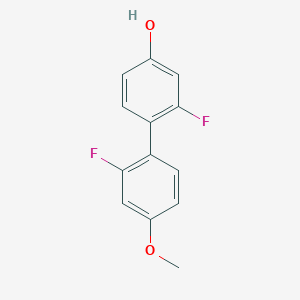
3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% (3F4FP95) is a fluorinated phenolic compound that is widely used in scientific research. It has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its applications in laboratory experiments.
科学研究应用
3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% has been used in various scientific research applications. It has been used in the synthesis of other fluorinated compounds, such as 4-fluoro-2-methoxyphenylacetic acid and 4-fluoro-2-methoxybenzaldehyde. It has also been used as a reagent in the synthesis of other organic compounds, such as 2-fluoro-4-methoxyphenylacetic acid, 4-fluoro-2-methoxybenzaldehyde, and 4-fluoro-2-methoxyphenylacetic acid. Additionally, 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% has been used as a model compound in studies of the reactivity of fluorinated phenols.
作用机制
The mechanism of action of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% is not well understood. However, it is believed that the fluoro-substituted phenolic group of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% is responsible for its reactivity. The fluoro-substituted phenolic group is believed to be more reactive than the non-fluoro-substituted phenolic group, and this increased reactivity is believed to be responsible for the reactivity of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% have not been extensively studied. However, it has been shown to have some effects on the activity of enzymes and other proteins. In particular, 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
实验室实验的优点和局限性
The main advantage of using 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% in laboratory experiments is its high purity and stability. The purity of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% is typically greater than 95%, and it is also relatively stable at room temperature. Additionally, 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% is relatively inexpensive and can be easily synthesized from commercially available starting materials.
One of the main limitations of using 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not well understood. Additionally, the biochemical and physiological effects of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% have not been extensively studied, so it is not known if it has any adverse effects on humans or other organisms.
未来方向
Further research is needed to better understand the mechanism of action of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% and its biochemical and physiological effects. Additionally, further research is needed to determine the potential applications of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% in drug development and other medical applications. Finally, further research is needed to determine the potential toxicity of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% and to develop methods to reduce its potential toxicity.
合成方法
3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% is synthesized by a reaction between 4-methoxybenzaldehyde and 2-fluoro-4-methoxyphenol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA). This reaction is carried out in a mixture of dichloromethane and methanol at room temperature, and the reaction is complete within a few hours. The product is isolated by filtration, and the purity of the product is determined by HPLC. The yield of the reaction is typically around 95%, and the purity of the product is usually greater than 95%.
属性
IUPAC Name |
3-fluoro-4-(2-fluoro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-9-3-5-11(13(15)7-9)10-4-2-8(16)6-12(10)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFGVLIKXCYOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684284 |
Source


|
| Record name | 2,2'-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-41-2 |
Source


|
| Record name | 2,2'-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
